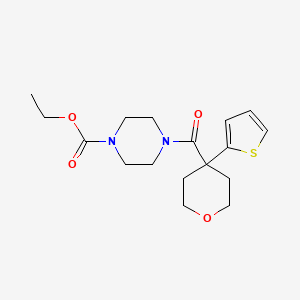
2-Chloro-6-ethyl-N-(4-methoxybutyl)-N-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethyl-N-(4-methoxybutyl)-N-methylpyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CEMB and is synthesized through a specific method that involves several steps. The purpose of
Mechanism of Action
The mechanism of action of CEMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. Specifically, CEMB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Additionally, CEMB has been shown to inhibit the activity of certain proteins that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
CEMB has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation in the body, which can help to alleviate pain and swelling. Additionally, CEMB has been shown to inhibit the growth of cancer cells and induce cell death in certain types of cancer. CEMB has also been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CEMB in lab experiments is that it is a highly specific inhibitor of COX-2, which can help to reduce the risk of off-target effects. Additionally, CEMB has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using CEMB in lab experiments is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on CEMB. One area of interest is the potential use of CEMB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of CEMB and its potential therapeutic applications. Finally, additional studies are needed to optimize the synthesis method of CEMB to increase its availability for research purposes.
Conclusion
In conclusion, CEMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a specific method and has been extensively studied for its anti-inflammatory, anticancer, and neuroprotective properties. CEMB has been shown to have several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on CEMB, including its potential use in the treatment of neurodegenerative diseases and the optimization of its synthesis method.
Synthesis Methods
The synthesis of CEMB involves several steps, including the reaction of 2-chloronicotinic acid with ethylamine, followed by the reaction of the resulting compound with 4-methoxybutylamine. The final step involves the reaction of the intermediate with methyl isocyanate to form CEMB. The synthesis method of CEMB has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
CEMB has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. In scientific research, CEMB has been used as a tool for studying the mechanisms of cancer cell growth and the effects of inflammation on the body. Additionally, CEMB has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-chloro-6-ethyl-N-(4-methoxybutyl)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-4-12-9-11(10-13(15)16-12)14(18)17(2)7-5-6-8-19-3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBRRBXLLVCUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)N(C)CCCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


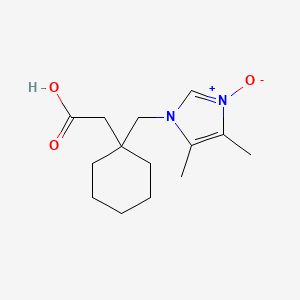



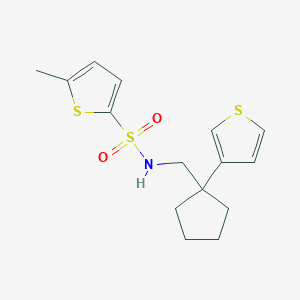
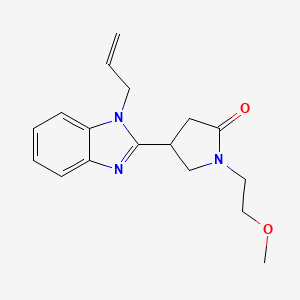

![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870973.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoate](/img/structure/B2870974.png)
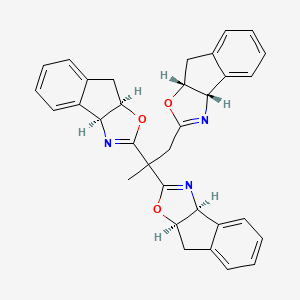
![3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2870979.png)
